Nitrosoprodenafil is classified as a synthetic organic compound with the molecular formula and a molar mass of 630.78 g/mol . Its synthesis and chemical properties have been explored in various studies, highlighting its significance in pharmaceutical research and potential applications in treating erectile dysfunction.
The synthesis of nitrosoprodenafil involves several key steps:
In an industrial context, large-scale production would typically utilize automated reactors to maintain precise control over reaction conditions, including temperature and pressure. Catalysts may be employed to enhance reaction rates, followed by purification processes such as crystallization or chromatography to isolate the final product.
The molecular structure of nitrosoprodenafil has been elucidated using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and X-ray diffraction. These methods confirm that nitrosoprodenafil acts as a prodrug, breaking down into its active components within the body .
Nitrosoprodenafil can undergo several chemical reactions:
Common Reagents:
The mechanism by which nitrosoprodenafil exerts its effects involves two primary pathways:
This dual mechanism has not been widely adopted in conventional pharmaceuticals due to potential adverse effects related to blood pressure regulation .
Relevant data indicates that while nitrosoprodenafil exhibits promising pharmacological properties, its stability and safety profile remain areas of concern for further research .
The pharmaceutical success of PDE-5 inhibitors like sildenafil (Viagra®) created fertile ground for illicit analogues. Following sildenafil's 1998 introduction and its achievement of $411 million in quarterly profits within three months, the erectile dysfunction treatment market became a high-value target for counterfeiters [5]. When key patents expired (sildenafil in 2012, tadalafil in 2015), an explosion of generic production occurred—60 generic sildenafils from 49 companies launched in Korea alone in 2012 [7]. This landscape enabled the proliferation of structurally modified analogues designed to circumvent regulatory controls while mimicking pharmacological effects.
Illicit manufacturers exploited molecular flexibility within the pyrazolopyrimidinone scaffold common to PDE-5 inhibitors. Between 2002-2014, forensic analyses identified 39 distinct illegal compounds adulterating products marketed as "herbal supplements" or "sexual enhancers" [5]. These included derivatives with alkyl chain extensions (e.g., homosildenafil), ring modifications (e.g., piperidenafil), and novel hybrid structures like nitrosoprodenafil. The structural evolution followed a clear pattern: early counterfeits contained unmodified active pharmaceutical ingredients (APIs), while sophisticated later versions featured strategically modified backbones to avoid standard detection methods and regulatory classifications [9]. The prevalence is staggering—studies found PDE-5 inhibitors or analogues in 80 out of 188 "herbal" products in Korea [1].
Table 1: Evolution of Select Illicit PDE-5 Inhibitor Analogues
Analog Name | Year Identified | Structural Features | Commonly Adulterated Products |
---|---|---|---|
Hydroxyhomosildenafil | ~2005 | Hydroxylated homosildenafil side chain | Herbal anti-fatigue tablets |
Hongdenafil | ~2010 | Modified piperazine ring | Bulk powders sold as APIs |
Aminotadalafil | ~2012 | Amino-substituted tadalafil core | "Performance-enhancing" supplements |
Nitrosoprodenafil | 2011 | Azathioprine/sildenafil hybrid with NO-donor | Advertised as "herbal Viagra with pop" |
Nitrosoprodenafil emerged from the shadows of illicit pharmaceutical chemistry in 2011 through the work of Dutch researcher Bart J. Venhuis and colleagues. Analyzing a dietary supplement marketed as producing enhanced effects "with a pop," they isolated a novel compound initially characterized as a nitrosated prodrug of the PDE-5 inhibitor aildenafil [2]. This proposed structure featured a nitric oxide (NO)-releasing moiety linked to the core sildenafil-like framework—a design theoretically enabling synergistic vasodilation through PDE-5 inhibition and direct NO donation. Venhuis et al. named the compound "nitrosoprodenafil" to reflect this hypothesized nitrosamine functionality and prodrug behavior.
However, within months, Japanese researchers led by Yosuke Demizu contested Venhuis's structural assignment. Through independent synthesis and analysis, Demizu's team proposed an alternative structure: an azathioprine-sildenafil hybrid [2]. Azathioprine, a known immunosuppressant with mutagenic properties, presented alarming toxicological implications. This structure diverged significantly from Venhuis's NO-donor model, featuring instead a fused heterocyclic system linking the purine core of azathioprine to a modified sildenafil-like scaffold.
The controversy was resolved in 2012 when Sakamoto et al. conducted definitive X-ray crystallographic analysis [2]. Their work confirmed Demizu's azathioprine-sildenafil hybrid structure, revealing a complex tetracyclic system with a thiazole-azathioprine linkage absent in Venhuis's proposal. This structural elucidation proved the compound was not a nitrosated prodrug but rather a structurally distinct hybrid molecule with concerning toxicological implications due to the azathioprine component.
The resolution of the structural identity did not resolve naming disputes. Venhuis's group had originally designated the compound "nitrosoprodenafil" based on their incorrect structural hypothesis emphasizing the NO-releasing nitroso group [2]. Demizu, upon proposing the azathioprine hybrid structure, suggested "mutaprodenafil" to highlight the compound's structural similarity to mutagenic azathioprine [2]. This name reflected a significant toxicological concern absent from "nitrosoprodenafil."
Sakamoto's crystallographic confirmation of Demizu's structure presented a nomenclature dilemma. While acknowledging "mutaprodenafil" was structurally accurate, Sakamoto et al. expressed a preference for retaining "nitrosoprodenafil" due to its established use in the literature, despite its chemically inaccurate implication of a nitroso group functioning as an NO donor [2]. This preference created persistent confusion in scientific and forensic records.
The core of the controversy lies in the toxicological implications of each name:
This unresolved nomenclature conflict complicates toxicological assessments, forensic reporting, and regulatory tracking of the compound globally.
Regional scientific priorities and regulatory concerns shaped the identification and reporting of nitrosoprodenafil/mutaprodenafil. European Union research, exemplified by Venhuis's Dutch team, initially focused on the nitrosamine and NO-donor aspects [2] [5]. This emphasis aligned with broader EU regulatory concerns about nitrosamine impurities in pharmaceuticals, known for their carcinogenic potential. EU forensic approaches prioritized detecting nitrosamine-related functional groups using mass spectrometry techniques tuned for these moieties.
Conversely, Asian research groups, particularly in Japan (Demizu, Sakamoto) and Korea, demonstrated greater focus on structural elucidation of novel hybrid molecules emerging from regional illicit manufacturing hubs [1] [2]. Their analytical workflows, often employing advanced techniques like X-ray crystallography, prioritized definitive structural determination without the initial bias towards nitrosamine functionality. This approach led to the rapid identification of the azathioprine hybrid structure. Furthermore, studies in Korea highlighted the environmental persistence of PDE-5 inhibitors and their analogues, detecting them in sewage influent and effluent, indirectly mapping regional consumption patterns of illicit products [1].
Analytical methodologies also diverged:
These disparities led to regional variations in hazard communication and regulatory responses, with Asian agencies quicker to flag the specific mutagenicity risks associated with the confirmed azathioprine-like structure.
Table 2: Analytical and Regulatory Disparities in Nitrosoprodenafil/Mutaprodenafil Identification
Region | Primary Research Focus | Key Analytical Techniques | Major Safety Concern Emphasized | Regulatory Response Trigger |
---|---|---|---|---|
EU | Nitrosamine/NO-donor functionality | Standardized LC-MS/MS screens for nitrosamines | Hypotension from NO donation; Carcinogenicity | Nitrosamine impurity regulations |
Asia | Novel hybrid structure elucidation | X-ray Crystallography; Advanced NMR; UHPLC-QTOF | Azathioprine-linked mutagenicity/genotoxicity | Bans on specific structural motifs in supplements |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1